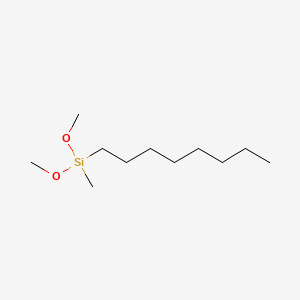

Dimethoxy(methyl)octylsilane

Description

Overview of Alkoxysilanes in Chemical Research

Alkoxysilanes are fundamental building blocks in a wide range of chemical applications, most notably in the sol-gel process and for surface modification. mdpi.com The hydrolysis and condensation of alkoxysilanes are the cornerstone reactions that enable the formation of everything from simple silicone fluids to complex three-dimensional silica (B1680970) networks. beilstein-journals.org

The rate of these reactions is influenced by several factors, including pH, temperature, solvent, and the nature of the organic substituents on the silicon atom. diva-portal.org For instance, acid or base catalysis can significantly accelerate the hydrolysis of the alkoxy groups. mdpi.com The polymerization of alkoxysilanes is a complex process involving multiple steps: initial hydrolysis to form silanols, followed by condensation reactions that produce water or alcohol as byproducts, ultimately leading to the formation of a siloxane network. beilstein-journals.org This controlled polymerization is crucial for creating materials with desired porosity, density, and mechanical properties.

The versatility of alkoxysilanes is further enhanced by the ability to introduce various organic functional groups (R) to the silicon atom, as seen in the general formula R-[Si-(OR')3]n. diva-portal.org These organic moieties can impart a wide range of functionalities, making organoalkoxysilanes essential for creating smart-responsive materials, coupling agents, and bioactive surfaces. diva-portal.org

The Role of Organosilanes with Long Alkyl Chains in Tailored Material Design

The incorporation of long alkyl chains, such as the octyl group in dimethoxy(methyl)octylsilane, is a key strategy for tailoring the surface properties of materials. These long hydrocarbon chains are inherently nonpolar and thus impart significant hydrophobic (water-repellent) properties to any surface they are attached to. cecri.res.in This is a highly desirable characteristic for a multitude of applications, including the creation of self-cleaning surfaces, water-resistant coatings, and anti-fouling materials. cecri.res.inacs.org

The length of the alkyl chain plays a critical role in the degree of hydrophobicity achieved. Studies have shown that increasing the alkyl chain length up to a certain point generally leads to a higher water contact angle, a measure of hydrophobicity. acs.org For instance, research has indicated that alkyl chains with more than seven carbon atoms are particularly effective in creating a hydrophobic modification on cellulosic substrates. researchgate.net The long chains can physically intertwine, contributing to the formation of a robust network structure and enhancing the bonding strength of coatings.

Beyond hydrophobicity, these long-chain organosilanes are instrumental in improving the compatibility between organic polymers and inorganic substrates. cecri.res.in This "coupling agent" functionality is vital in the production of reinforced composites, adhesives, and sealants with enhanced durability and resistance to environmental degradation. cecri.res.inresearchgate.net

Fundamental Research Questions Pertaining to this compound in Contemporary Chemical Sciences

Despite the widespread use of this compound and similar long-chain alkoxysilanes, several fundamental research questions remain at the forefront of contemporary chemical sciences. These questions drive the innovation of new materials and a deeper understanding of interfacial phenomena.

One of the primary areas of investigation is the precise control over the formation of self-assembled monolayers (SAMs). While it is known that these molecules can spontaneously form ordered, single-molecule-thick layers on substrates, achieving a perfectly ordered and defect-free monolayer remains a significant challenge. Researchers are actively exploring how factors such as solvent choice, temperature, and substrate preparation influence the packing density and orientation of the molecules within the SAM.

Another key research question revolves around the kinetics and mechanisms of the hydrolysis and condensation reactions at the nanoscale. While the general principles are understood, a detailed, molecular-level understanding of how these reactions proceed on a surface is still being developed. Computational modeling, such as Density Functional Theory (DFT), is becoming an increasingly powerful tool to simulate these processes and predict the resulting structures with high accuracy.

Furthermore, the long-term stability and degradation pathways of this compound-modified surfaces under various environmental conditions are of great interest. mdpi.com Understanding how these coatings withstand exposure to UV radiation, moisture, and chemical agents is crucial for developing more durable and reliable materials.

Finally, researchers continue to explore novel applications for this versatile molecule. This includes its potential use in biomedical devices, where its biocompatibility and ability to modify surface properties could be advantageous, and in advanced electronic materials, where it can be used to tune the properties of interfaces. researchgate.net The synthesis of new, more complex organosilanes based on the this compound structure is also an active area of research, with the goal of creating materials with even more highly specialized functionalities.

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | Methyl-octyldimethoxysilane, Octylmethyldimethoxysilane |

| Tetraethoxysilane | TEOS, Silicon tetraethoxide |

| 3-aminopropyltriethoxysilane | APTES |

| Methyltrimethoxysilane (B3422404) | MTMS |

| Hexadecyltrimethoxysilane | HDTMS |

| n-octyltriethoxy silane (B1218182) | OTES |

| Phenyl trimethoxysilane | PHMS |

| Octadecyltrimethoxysilane | ODTMS |

| 3-mercaptopropyltrimethoxysilane | MPTMS |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₆O₂Si | |

| Molecular Weight | 218.41 g/mol | |

| CAS Number | 85712-15-8 | |

| Density | 0.863 g/mL at 25 °C | |

| Refractive Index | n20/D 1.421 | |

| Vapor Pressure | 1.23 mmHg (54.4 °C) | |

| Form | Liquid |

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-methyl-octylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIPELYWYGMEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235020 | |

| Record name | Dimethoxymethyloctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85712-15-8 | |

| Record name | Methyl octyl dimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85712-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxymethyloctylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085712158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxymethyloctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethyloctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of Dimethoxy Methyl Octylsilane

Hydrolysis and Condensation Mechanisms of Dimethoxy(methyl)octylsilane

The hydrolysis and subsequent condensation of this compound are pivotal reactions that lead to the formation of siloxane polymers. This process is a cornerstone of sol-gel chemistry and is influenced by several factors. researchgate.net

The initial step in the reaction cascade is the hydrolysis of the methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-Si-OH) and methanol (B129727). This reaction is generally catalyzed by either an acid or a base. unm.edu

Under acidic conditions, a methoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edu Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom. nih.gov The general mechanism involves a bimolecular displacement reaction. unm.edu

The rate of hydrolysis is dependent on factors such as pH, water concentration, and the nature of the catalyst. unm.eduresearchgate.net While specific kinetic data for this compound is not extensively detailed in the provided results, general principles for alkoxysilanes apply. For instance, the hydrolysis rate of similar silanes is significantly influenced by the solvent, with rates varying between different alcohols like methanol and ethanol. nih.gov The activation energy for the hydrolysis of related silanes like methyltriethoxysilane (MTES) has been reported to be in the range of 57.61 to 97.84 kJ mol⁻¹, depending on the pH. nih.gov

The hydrolysis reaction can be represented as: CH₃(C₈H₁₇)Si(OCH₃)₂ + 2H₂O ⇌ CH₃(C₈H₁₇)Si(OH)₂ + 2CH₃OH

Following hydrolysis, the resulting methyl-octyl-silanediol, CH₃(C₈H₁₇)Si(OH)₂, is highly reactive and undergoes self-condensation to form siloxane bonds (-Si-O-Si-). researchgate.net This process can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. (R)(R')Si(OH)₂ + (R)(R')Si(OH)₂ → (HO)(R)(R')Si-O-Si(R)(R')(OH) + H₂O

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed methoxy group to form a siloxane bond and a molecule of methanol. (R)(R')Si(OH)₂ + (R)(R')Si(OCH₃)₂ → (HO)(R)(R')Si-O-Si(R)(R')(OCH₃) + CH₃OH

These condensation reactions continue, leading to the formation of linear or cyclic oligomers and eventually high molecular weight polymers (polysiloxanes). researchgate.net The structure of the resulting polymer is influenced by the reaction conditions. researchgate.net Because this compound has two hydrolyzable groups, it primarily forms linear oligomers and polymers. researchgate.net

Catalysts and environmental conditions play a crucial role in directing the rates and outcomes of hydrolysis and condensation. researchgate.netunm.edu

pH: The rates of both hydrolysis and condensation are significantly affected by pH. researchgate.netunm.edu Generally, these reactions are slowest near neutral pH (around 7). unm.edu Acidic catalysis (pH < 7) promotes hydrolysis, leading to the rapid formation of silanols. unm.edu Base catalysis (pH > 7) tends to accelerate the condensation reaction. unm.edu This differential effect on the relative rates of hydrolysis and condensation influences the final structure of the polysiloxane network. researchgate.net

Catalysts: Both mineral acids (like HCl) and bases (like ammonia) are effective catalysts. unm.edunih.gov The choice of catalyst can influence the morphology of the final product, with acid catalysis often leading to more weakly branched polymers and base catalysis producing more highly branched or particulate structures. unm.edu

Water/Silane (B1218182) Ratio: The concentration of water affects the extent of hydrolysis. researchgate.net A higher water-to-silane ratio generally favors more complete hydrolysis before significant condensation occurs.

Temperature: Temperature influences the reaction rates, with higher temperatures generally increasing the speed of both hydrolysis and condensation. researchgate.net

Solvent: The choice of solvent can impact the hydrolysis rate. nih.gov For example, the hydrolysis of methyltrimethoxysilane (B3422404) is significantly different in methanol versus ethanol. nih.gov

| Factor | Effect on Hydrolysis | Effect on Condensation | Structural Outcome |

| Acidic pH (<7) | Rate increases unm.edu | Slower than hydrolysis researchgate.net | Weakly branched polymers unm.edu |

| Basic pH (>7) | Rate increases unm.edu | Rate is high researchgate.net | Highly branched, colloidal particles unm.edu |

| Neutral pH (~7) | Minimum rate unm.edu | Minimum rate | Very slow reaction |

| High Water Ratio | Favors complete hydrolysis researchgate.net | Can be delayed relative to hydrolysis | More uniform network |

| Increased Temperature | Rate increases researchgate.net | Rate increases researchgate.net | Faster gelation/curing |

Polycondensation Reactions Involving this compound in Polymer Systems

Polycondensation is a process where monomers with two or more reactive functional groups react to form a polymer, typically with the elimination of a small molecule like water or alcohol. gdckulgam.edu.in this compound, with its two methoxy groups, can act as a difunctional monomer in polycondensation reactions.

When incorporated into polymer systems, this compound can serve several roles. For instance, it can be used as a coupling agent to improve the interaction between inorganic fillers (like silica) and organic polymer matrices. The silane hydrolyzes and condenses to form a polysiloxane network that can covalently bond with the filler surface, while the octyl and methyl groups provide compatibility with the polymer matrix.

In the context of forming polysiloxanes, this compound undergoes polycondensation with itself or with other silanes after hydrolysis. Because it is a difunctional silane, it tends to form linear polymer chains. researchgate.net This is in contrast to trifunctional silanes which can form cross-linked, three-dimensional networks. researchgate.net The polycondensation can be carried out in bulk, solution, or via interfacial polymerization. gdckulgam.edu.in

Transesterification Reactions of this compound with Glycol Ethers

Transesterification is a chemical reaction involving the exchange of the organic group of an ester with the organic group of an alcohol. For an alkoxysilane like this compound, this involves the reaction of its methoxy groups with another alcohol, such as a glycol ether, in the presence of a catalyst. google.com

A patent describes a process where an alkoxysilane is reacted with a glycol ether. google.com The purpose of this transesterification is often to modify the properties of the silane, for example, to enhance the stability of its aqueous solutions. google.com The reaction involves substituting the methoxy groups with the glycol ether, releasing methanol as a byproduct. google.com This can be represented by the following general reaction:

CH₃(C₈H₁₇)Si(OCH₃)₂ + 2 R-OH → CH₃(C₈H₁₇)Si(OR)₂ + 2 CH₃OH (where R-OH is a glycol ether)

This type of reaction is catalyzed and is a key step in creating functionalized organosilicon compounds for specific applications. google.com For example, the transesterification of dimethyl terephthalate (B1205515) with ethylene (B1197577) glycol is a well-known industrial process. nih.govuwindsor.caresearchgate.net

Advanced Characterization Methodologies for Dimethoxy Methyl Octylsilane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of Dimethoxy(methyl)octylsilane. researchgate.netslideshare.net Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular framework and functional groups present in the compound. researchgate.netslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing precise information about the arrangement of atoms within the molecule. jchps.comeurl-pesticides.eu Both ¹H and ¹³C NMR spectra offer unique insights into the different chemical environments of the hydrogen and carbon atoms, respectively. jchps.comnih.gov

In ¹H NMR spectroscopy, the various protons in the this compound molecule exhibit characteristic chemical shifts. The protons of the methoxy (B1213986) groups (–OCH₃) attached to the silicon atom typically appear as a singlet, while the methyl group directly bonded to the silicon (Si–CH₃) also produces a distinct singlet. The long octyl chain (–(CH₂)₇CH₃) gives rise to a series of multiplets, with the terminal methyl group appearing as a triplet.

¹³C NMR spectroscopy complements the proton NMR data by providing the chemical shifts for each unique carbon atom in the molecule. nih.gov This allows for the unambiguous identification of the carbons in the methoxy, methyl, and octyl groups.

Quantitative NMR (qNMR) can also be employed to assess the purity of this compound standards and to study their degradation over time. eurl-pesticides.eu This technique offers high precision and accuracy in determining the concentration of the compound. eurl-pesticides.eu

Table 1: Representative NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Si-CH₃ | ~0.1 | Singlet |

| ¹H | Si-(OCH₃)₂ | ~3.5 | Singlet |

| ¹H | -CH₂- (octyl chain) | 0.8 - 1.5 | Multiplet |

| ¹H | -CH₃ (terminal) | ~0.9 | Triplet |

| ¹³C | Si-CH₃ | Varies | - |

| ¹³C | Si-(OCH₃)₂ | Varies | - |

| ¹³C | Octyl Chain Carbons | Varies | - |

Note: Actual chemical shifts can vary depending on the solvent and instrument used. jchps.com

Fourier-Transform Infrared (FTIR) Spectroscopy in this compound Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds. nih.gov The resulting spectrum displays characteristic peaks corresponding to specific vibrational modes.

Key vibrational bands for this compound include:

Si-O-C stretching: This bond typically shows a strong absorption band in the region of 1080-1100 cm⁻¹.

C-H stretching: The aliphatic C-H bonds of the octyl and methyl groups exhibit strong absorptions in the 2850-2960 cm⁻¹ range.

Si-C stretching: The vibration of the bond between silicon and the methyl group can be observed around 800-850 cm⁻¹.

CH₃ deformation: The deformation vibrations of the methyl groups attached to silicon appear around 1250-1260 cm⁻¹.

FTIR analysis is valuable for confirming the presence of the expected functional groups and can also be used to monitor the hydrolysis and condensation reactions of the silane (B1218182) during surface modification processes. nih.gov

Chromatographic and Mass Spectrometric Analyses

Chromatographic and mass spectrometric techniques are indispensable for assessing the purity of this compound and for analyzing its polymeric derivatives. These methods separate components of a mixture and provide information about their molecular weight and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. omicsonline.org It is widely used to determine the purity of this compound and to identify any impurities or byproducts. avantorsciences.comsigmaaldrich.com Commercial suppliers often specify a purity of ≥95.0% or ≥98.0% as determined by GC. avantorsciences.comsigmaaldrich.com

In a typical GC-MS analysis, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. gcms.cz The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the identification of this compound and any other compounds present. omicsonline.org This technique is also crucial in monitoring chemical reactions, such as the hydrosilylation of 1-octene (B94956) with dimethoxymethylsilane (B7823244) to produce this compound. osti.gov

Table 2: GC-MS Parameters for Analysis of Volatile Compounds

| Parameter | Typical Value/Condition |

| Gas Chromatograph | |

| Column | 30m x 0.25mm, 0.5µm film thickness (e.g., Restek XTI-5) gcms.cz |

| Carrier Gas | Helium |

| Temperature Program | e.g., 135-320 °C @ 10 °C/min gcms.cz |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Detector | Mass Analyzer (e.g., Quadrupole) |

Gel Permeation Chromatography (GPC) for Polymeric Derivatives of this compound

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight distribution of polymers. lcms.czukaazpublications.comresearchgate.net When this compound is used to create polymeric materials or to modify existing polymers, GPC is essential for analyzing the resulting products. kyoto-u.ac.jp

GPC separates molecules based on their hydrodynamic volume, or size in solution. researchgate.net Larger molecules elute from the chromatography column faster than smaller molecules. lcms.cz This allows for the determination of important molecular weight averages such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw), as well as the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net This information is critical as the molecular weight distribution significantly influences the physical and mechanical properties of the polymer. lcms.czchromatographyonline.com

Microscopic and Morphological Characterization of this compound-Modified Materials

When this compound is applied to a surface, it alters the substrate's morphology and surface properties. Various microscopic techniques are employed to visualize and quantify these changes. The modification of surfaces, such as silica (B1680970) or cellulose, with octylsilane (B1236092) aims to increase hydrophobicity. grafiati.comgoogleapis.com

Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to examine the topography of the modified surfaces. For instance, studies on surfaces modified with similar silanes have used these methods to observe changes in surface roughness and the formation of silane layers. umd.edu The characterization of these modified materials is crucial for understanding their performance in various applications, such as in composites or as repellent surfaces. grafiati.comgoogleapis.comresearchgate.netgoogle.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the micro- and nanoscale morphology of surfaces and particles functionalized with this compound and its analogs. nottingham.ac.ukltschem.cominfinitiaresearch.comuq.edu.au SEM provides detailed information about the surface topography, while TEM offers insights into the internal structure, size, and dispersion of nanoparticles. nottingham.ac.ukuq.edu.au

In the analysis of materials modified with octylsilanes, these microscopy techniques are indispensable. For instance, when silica nanoparticles are functionalized with silanes like trimethoxy(octyl)silane (B1346610), a compound closely related to this compound, SEM and TEM are used to confirm the morphology of the resulting particles. researchgate.net TEM analysis has been used to confirm the successful functionalization of magnetic nanoparticles with chloro(dimethyl)octylsilane (B101613) by observing the particle size, which was approximately 10 nm. SEM analysis of functionalized Stöber nanoparticles typically involves sputter-coating the sample with a conductive material, such as chromium or gold, and analyzing it under an accelerating voltage, for example, 5 kV, to obtain high-resolution images of the surface texture. researchgate.netrsc.org These images can reveal how the silane treatment affects the aggregation and surface properties of the nanoparticles. researchgate.net Similarly, TEM has been employed to visualize the distribution of fullerene (C60) clusters within a hybrid membrane, providing crucial information on the material's internal structure after modification. researchgate.net

Dynamic Light Scattering (DLS) for Colloidal Systems with this compound

Dynamic Light Scattering (DLS) is a non-invasive analytical technique used extensively to determine the size distribution of small particles and molecules in suspension, making it ideal for characterizing colloidal systems containing this compound. researchgate.netmdpi.com The method works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles. researchgate.netmdpi.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. mdpi.com By analyzing these fluctuations, DLS calculates the hydrodynamic diameter of the particles, which includes the particle core and any solvated layers on the surface. researchgate.net

DLS is a powerful tool for assessing the stability and hydrodynamic size distribution of colloidal particles. researchgate.net In the context of silane-functionalized nanoparticles, DLS can quickly identify the presence of aggregates or out-of-specification particles that might be missed by other techniques. drug-dev.com For example, a DLS analysis might reveal a bimodal distribution, indicating the presence of both primary nanoparticles and larger aggregates within the same sample. drug-dev.com While DLS provides quantitative data on particle size distribution, the results are often intensity-weighted, meaning they can be disproportionately influenced by the presence of a small number of large particles or aggregates. researchgate.net Therefore, it is often used in conjunction with microscopy techniques like TEM to gain a more complete understanding of particle size and morphology. researchgate.net

Surface Analytical Probes for this compound Functionalization

The functionalization of surfaces with this compound profoundly alters their surface properties, particularly their charge and hydrophobicity. Specialized analytical probes are used to quantify these changes.

Zeta Potential and Surface Charge Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. mdpi.com It measures the electrical potential at the slipping plane of a particle in suspension. mdpi.com The surface charge of materials like silica can be characterized through zeta potential measurements. core.ac.ukchalmers.se

When a substrate such as silica is functionalized with organosilanes, including octyl silanes, the surface charge density is typically reduced. core.ac.ukchalmers.se This modification is due to the reaction of the silane with surface silanol (B1196071) groups, which are responsible for the inherent negative charge of silica in aqueous environments. core.ac.uk Studies on unmodified silica show a negative zeta potential due to the deprotonation of these surface hydroxyl groups. researchgate.net Upon modification with a silane, the zeta potential changes, reflecting the new surface chemistry. This change is crucial for controlling the flocculation behavior and stability of the colloidal system. core.ac.ukchalmers.se

The table below presents research findings on how surface modification affects the zeta potential of nanoparticles. Although not all examples use this compound specifically, they demonstrate the principle of how surface functionalization alters surface charge.

| Particle Type | Surface Modifier | Resulting Zeta Potential (mV) | Reference |

|---|---|---|---|

| Silica Nanoparticles (600 nm) | Unmodified | -7.1 ± 2 | researchgate.net |

| Silica Nanoparticles (600 nm) | 3-Mercaptopropyltrimethoxysilane (MPTMS) | -11.1 to -17.4 | researchgate.net |

| PHBHHx Nanoparticles | Sodium Deoxycholate / F68 | -21.2 | nih.gov |

| PHBHHx Nanoparticles | Octadecylamine / F68 | +44.9 | nih.gov |

Contact Angle Measurements for Hydrophobicity Assessment in this compound Systems

Contact angle measurement is the primary method for quantifying the hydrophobicity of a surface. It measures the angle where a liquid droplet meets a solid surface. A high contact angle (>90°) indicates a hydrophobic surface, while a low angle (<90°) signifies a hydrophilic surface.

The functionalization of surfaces with this compound or its analogs imparts significant hydrophobicity due to the presence of the C8 alkyl chain. Formulations containing this compound have been shown to produce surfaces with water contact angles greater than 100°. googleapis.com More detailed studies on the closely related trimethoxy(octyl)silane have demonstrated that functionalizing silica nanoparticles can result in highly hydrophobic surfaces with water contact angles reaching between 144.1° and 158.1°. researchgate.net The degree of hydrophobicity is dependent on the concentration and homogeneity of the silane network on the surface. researchgate.net For instance, mixing an octyl-silane (B7823203) with a shorter-chain methyl-silane can significantly reduce the contact angle, demonstrating that the integrity of the octyl-chain network is crucial for achieving maximum hydrophobicity. researchgate.net

The following table summarizes research findings on the water contact angles of surfaces treated with octylsilanes.

| Substrate/Material | Silane Treatment | Water Contact Angle (°) | Reference |

|---|---|---|---|

| General Surface | This compound | >100 | googleapis.com |

| Silica Nanoparticles | Pristine (unmodified) | 0 | researchgate.net |

| Silica Nanoparticles | Trimethoxy(octyl)silane (5 µL/g) | 144.1 ± 0.4 | researchgate.net |

| Silica Nanoparticles | Trimethoxy(octyl)silane (high concentration) | 158.1 ± 0.2 | researchgate.net |

| Silica Nanoparticles | Methyl-/Octyl-silane Mixture | 30.5 ± 1.0 | researchgate.net |

Thermal Analysis Approaches for this compound-Derived Materials

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and decomposition behavior of materials derived from this compound. rsc.orghu-berlin.de TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the amount of grafted material. tainstruments.com DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions like melting and glass transitions. hu-berlin.deresearchgate.net

Thermogravimetric analysis of γ-alumina impregnated with methoxy dimethyl octyl silane shows that the combustion of the grafted alkyl groups occurs in the temperature range of 450-500 °C, indicating that the hydrophobic modification is stable at lower temperatures. ntnu.no However, free or weakly bound silane may combust at a significantly lower temperature, with a peak around 300 °C. ntnu.no TGA studies confirm that after calcination, silyl (B83357) groups can be retained on the surface, ensuring the material maintains its modified properties even after heat treatment. ntnu.no The thermal degradation of polymers containing siloxane units, such as polysilalkylenesiloxanes, is often complex, involving random chain scission and the evolution of various volatile products including hydrocarbons and siloxanes. strath.ac.uk

The table below outlines TGA findings for materials modified with octylsilanes, highlighting their thermal behavior.

| Material | Key Thermal Event | Temperature (°C) | Observation | Reference |

|---|---|---|---|---|

| γ-Alumina + Methoxy dimethyloctyl silane | Combustion of free/weakly bound silane | ~300 | Weight loss indicates combustion. | ntnu.no |

| γ-Alumina + Methoxy dimethyloctyl silane | Combustion of grafted alkyl groups | 450-500 | Indicates thermal stability of the covalent graft. | ntnu.no |

| Poly-3-hydroxybutyrate (PHB) Composite | Onset of Decomposition | 270.8 | Start of significant mass loss. | tainstruments.com |

| Poly-3-hydroxybutyrate (PHB) Composite | Maximum Rate of Mass Loss (Event 1) | 289 | First major decomposition step. | tainstruments.com |

Theoretical and Computational Investigations of Dimethoxy Methyl Octylsilane

Molecular Modeling and Simulation of Dimethoxy(methyl)octylsilane Interactions with Substrates

Molecular modeling and simulations are powerful tools for understanding the interactions between this compound and various surfaces at an atomic level. These computational techniques can elucidate the dynamics of adsorption, the conformation of the molecule on the substrate, and the resulting surface properties.

Reactive molecular dynamics (MD) simulations have been employed to study the formation of self-assembled monolayers (SAMs) by alkylsilanes on hydroxylated silica (B1680970) substrates. nih.gov In such simulations, a force field that allows for chemical reactions (like ReaxFF) is used to model the condensation of silanes with surface silanol (B1196071) groups. Studies on alkyltrimethoxysilanes with varying chain lengths (butyl, octyl, and dodecyl) reveal that the grafting density and the resulting contact angle of the alkyl tails are key parameters. nih.gov For an octyl-containing silane (B1218182) like this compound, these simulations show a preference for condensation with silanols that are further from the substrate surface and near other surface-bound silanols. nih.gov

The length of the alkyl chain plays a crucial role in determining the final properties of the functionalized surface. MD simulations have shown that longer alkyl chains on silane molecules can lead to different adsorption energies and mobility of the protein residues when proteins like streptavidin are immobilized on the silane-modified surface. researchgate.net Specifically, silanes with shorter alkyl chains can allow for high adsorption energy while better preserving the bio-activity of the immobilized molecule. researchgate.net The octyl chain of this compound provides a significant hydrophobic character, which influences its interaction with both the substrate and the surrounding medium. Studies on surfaces modified with octyltrimethoxysilane have been used to investigate the adsorption of other molecules, such as lipopeptide surfactants, demonstrating the impact of the hydrophobic C8 layer on interfacial structures. rsc.org

Table 1: Parameters in Molecular Dynamics Simulations of Alkylsilane Monolayers

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of equations and parameters to calculate the potential energy of a system of atoms. | Reactive force fields (e.g., ReaxFF) are used to model the chemical bond formation between the silane and the substrate. nih.gov |

| Substrate Model | Typically an amorphous or crystalline silica surface with a defined density of hydroxyl (-OH) groups. | The nature and density of surface silanols on substrates like silica or glass are critical for the covalent attachment of this compound. nih.govresearchgate.net |

| Solvent | Explicit or implicit representation of the solvent in which the silanization is carried out. | The solvent affects the hydrolysis of the methoxy (B1213986) groups and the transport of the silane to the surface. |

| Interaction Energy | The calculated energy of binding between the silane molecule and the substrate surface. | This value indicates the strength of adsorption and the stability of the resulting monolayer. researchgate.net |

| Grafting Density | The number of silane molecules attached per unit area of the substrate surface. | This is a key outcome of simulations and is influenced by the alkyl chain length and reaction conditions. nih.gov |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure of this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and to elucidate reaction mechanisms and energetics. For this compound, DFT calculations can provide valuable data on its geometry, bond energies, and the pathways for its hydrolysis and condensation reactions.

Although specific DFT studies focusing exclusively on this compound are not prevalent in the literature, extensive research on similar alkoxysilanes provides a strong basis for understanding its behavior. DFT calculations have been instrumental in studying the hydrolysis of the Si-O-C bond, which is the initial step in the reaction of this compound with a surface or with water. These calculations help in determining the activation energies for the reaction, which can be influenced by catalysts and the pH of the environment. researchgate.net For instance, theoretical studies on the hydrolysis of chlorosilanes, a related class of compounds, have shown that the reaction mechanism and energy barriers are dependent on the number of water molecules involved in the process. nih.gov

DFT can also be used to determine the optimized molecular geometry, including bond lengths and angles, as well as electronic properties such as the partial charges on each atom and the energies of the molecular orbitals (HOMO and LUMO). These electronic parameters are crucial for understanding the reactivity of the molecule. The electron-donating nature of the methyl and octyl groups influences the electron density at the silicon center, which in turn affects its susceptibility to nucleophilic attack during hydrolysis.

Table 2: Representative Theoretical Data for Silane Molecules from Computational Studies

| Property | Description | Typical Values/Findings for Related Silanes |

|---|---|---|

| Si-O Bond Length | The distance between the silicon atom and the oxygen atom of the methoxy group. | DFT calculations provide precise predictions for this bond length, which elongates in the transition state of hydrolysis. |

| Si-C Bond Length | The distance between the silicon atom and the carbon atoms of the methyl and octyl groups. | These lengths are typically in the range of 1.86-1.89 Å for similar organosilanes. |

| Hydrolysis Activation Energy | The energy barrier that must be overcome for the hydrolysis of the methoxy group to occur. | This is highly dependent on the reaction conditions (e.g., pH, catalyst) and the specific structure of the silane. researchgate.net |

| Reaction Enthalpy | The net change in heat for the hydrolysis and condensation reactions. | DFT calculations have shown that the overall hydrolysis process for many alkoxysilanes is exothermic. researchgate.net |

Computational Studies of Polymerization and Network Formation from this compound Precursors

Following hydrolysis, this compound molecules can undergo condensation reactions with each other and with hydroxyl groups on a substrate to form a cross-linked polysiloxane network. Computational studies are vital for understanding the kinetics and mechanisms of this polymerization process.

The polymerization of alkoxysilanes is a complex process involving multiple steps. mdpi.com Computational chemistry has been used to investigate whether the condensation reaction proceeds via an SN1-Si or SN2-Si mechanism, with some studies suggesting the former is more favorable. mdpi.com Reactive molecular dynamics simulations can model the curing process of silane precursors, showing the formation of siloxane (Si-O-Si) bonds and the evolution of the polymer network over time. mdpi.com These simulations can track the increase in density and the formation of larger oligomeric and polymeric chains from monomeric precursors. mdpi.com

The structure of the silane precursor significantly influences the polymerization kinetics and the final network structure. The presence of two methoxy groups in this compound means it can form linear polymer chains or act as a chain terminator if it reacts with a trifunctional silane. The methyl and octyl groups are non-reactive and will be pendant groups on the final polysiloxane chain, influencing the properties of the resulting film, such as its hydrophobicity and flexibility. Studies on similar compounds have concluded that lower alkyl groups tend to favor polymerization, while larger alkyl groups may reduce the extent of polymerization.

Quantitative Structure-Activity Relationships (QSAR) in Organosilane Design Relevant to this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with a specific activity or property. In the context of organosilanes like this compound, QSAR can be a valuable tool for designing molecules with desired performance characteristics, such as adhesion promotion or surface energy modification.

While formal QSAR models for the performance of this compound are not widely published, the principles of QSAR are applied in computational studies of silane coupling agents. For example, computational analysis has been used to correlate the steric energy difference between a silane coupling agent and its hydrolyzed trisilanol form with the resulting shear bond strength on a substrate. nih.gov This type of analysis provides a quantitative link between a calculated molecular property (steric energy) and an experimentally measured performance metric (bond strength). nih.gov

The key molecular descriptors for a QSAR model of an organosilane would likely include:

Steric parameters: Related to the size and shape of the alkyl groups (e.g., the octyl and methyl groups).

Electronic parameters: Such as partial atomic charges and dipole moments, which influence interactions with polar substrates.

Hydrophobicity parameters: Like the logarithm of the partition coefficient (logP), which is strongly influenced by the long octyl chain.

Reactivity descriptors: Related to the ease of hydrolysis of the methoxy groups.

By developing such models, it is possible to predict the performance of new, unsynthesized silane molecules, thereby accelerating the design and discovery of improved materials for various applications.

Research on Material Science Applications of Dimethoxy Methyl Octylsilane

Investigation of Dimethoxy(methyl)octylsilane as a Silane (B1218182) Coupling Agent

This compound's molecular structure, featuring both a reactive silane group and a stable organic group, allows it to function as a molecular bridge between different materials. dakenchem.com This property is particularly valuable in the creation of composite materials.

Interfacial Adhesion Enhancement in Organic-Inorganic Composites via this compound

This compound is utilized as a silane coupling agent to improve the bond between organic polymers and inorganic materials. tcichemicals.comdow.com It can act as an interface between an inorganic substrate, such as glass or metal, and an organic polymer to bond the two dissimilar materials. dow.com This enhanced adhesion is critical in the manufacturing of high-performance composites.

The effectiveness of silane coupling agents like this compound is due to their ability to form durable connections at the interface of organic and inorganic substrates. chemsilicone.com This improved interfacial bonding allows for the desirable properties of each component to be integrated throughout the composite material. chemsilicone.com Research has shown that modifying the interface between carbon fibers and a polymer matrix is crucial for the mechanical properties of the resulting composites. mdpi.com The introduction of functional groups on the fiber surface can create reactive sites that enhance interfacial adhesion. mdpi.com

In nanocomposites, this compound can act as a coupling agent that interacts with both the polymer matrix and inorganic fillers, such as silica (B1680970) nanoparticles. This facilitates the formation of covalent bonds, leading to better dispersion and improved mechanical properties. The octyl chain of the molecule contributes to a balance of hydrophobicity and steric hindrance, which can optimize the performance of the composite.

Role of this compound in Enhancing Strength and Performance of Reinforced Plastics

The interface between the polymer and the inorganic reinforcement is a complex region where physical and chemical factors such as adhesion, physical strength, and coefficient of expansion come into play. dow.com Silane coupling agents not only enhance the bond strength but also help prevent de-bonding at the interface that can occur due to use, aging, and exposure to environmental conditions like humidity. dow.com The improved interfacial adhesion facilitated by silanes is critical for the strength and durability of composites. chemsilicone.com Studies on nanofiller-infused epoxy resins have shown that enhancing fiber-matrix adhesion leads to significant improvements in mechanical properties like tensile strength, flexural strength, and hardness. mdpi.com

Mechanisms of Adhesion Promotion by this compound at Interfaces

The adhesion promotion mechanism of this compound involves its unique molecular structure, which allows it to form a durable bridge between different material surfaces. dakenchem.com One side of the molecule reacts with the substrate, while the other is compatible with the resin, creating a strong bond. dakenchem.com

The process begins with the hydrolysis of the methoxy (B1213986) groups on the silicon atom, either through the addition of water or from residual moisture on the inorganic surface. dow.com This reaction forms reactive silanol (B1196071) groups (Si-OH). dow.comscbt.com These silanols then coordinate with hydroxyl groups on the inorganic substrate to form stable oxane bonds (Si-O-Substrate), releasing water in the process. dow.com

Advanced Surface Modification Studies using this compound

The properties of this compound make it a candidate for advanced surface modification applications, including the creation of hydrophobic and antimicrobial surfaces.

Development of Hydrophobic and Superhydrophobic Surfaces via this compound Functionalization

This compound is used to modify surfaces to enhance their hydrophobicity. cymitquimica.com The long octyl chain of the molecule contributes to its water-repellent properties. cymitquimica.com When applied to a surface, the silane can create a low-energy surface that repels water.

The development of hydrophobic surfaces is beneficial for improving the liquid repellence and stain resistance of various products. google.com Alkoxysilanes with hydrophobic organic groups can impart a durable hydrophobic character to a hydrophilic inorganic surface. dow.com For instance, in the context of abrasive grains, a combination of hydrophobic and hydrophilic silanes can be used to create a film over the grain for specific applications. google.com In the creation of organic-inorganic aerogel composites, a silane coupling agent can be used to coat the material, reacting with hydrophilic functional groups and rendering the aerogel hydrophobic. google.com

Research into hydrophobic coatings has shown that silanes with longer alkyl chains can effectively increase water repellency. The process often involves the hydrolysis and condensation of the silane on the substrate, forming a stable, water-repellent siloxane network.

| Silane Compound | Substrate | Resulting Property | Application |

|---|---|---|---|

| This compound | Alumina (B75360) | Enhanced hydrophobic properties | Surface Modification |

| Trimethoxy(octyl)silane (B1346610) | Various | Water contact angle of 144.1° | Hydrophobic Coatings |

| Octyltriethoxysilane | Cotton Fabric | Durable water-repellent finish | Textile Finishing mdpi.com |

This compound in the Creation of Antimicrobial Surfaces

This compound is being investigated for its potential role in creating antimicrobial surfaces. google.com The development of antimicrobial surfaces is a significant area of research aimed at preventing the growth and transmission of microorganisms in various environments. mdpi.com

One approach involves combining silanes with antimicrobial agents. For example, a patent describes a surface protection material that provides hydrophobicity and antimicrobial properties. google.com This material can prevent the formation of mold and fungus on inorganic surfaces to which it is applied. google.com Another study focused on treating fabric with a silane and N-halamine complex to impart antimicrobial properties. emich.edu The treated fabric showed good antimicrobial activity against both gram-positive and gram-negative bacteria, even after multiple washes. emich.edu

The general principle involves attaching a molecule with antimicrobial properties to a surface using a silane as a linker. The silane bonds to the surface, presenting the antimicrobial component to the environment. While direct research on the inherent antimicrobial properties of this compound is limited, its function as a coupling agent makes it a viable candidate for tethering known antimicrobial agents to various substrates.

Surface Energy Engineering of Substrates with this compound

This compound is a key compound used in the field of surface energy engineering. Its primary function is to modify the surface properties of various materials, transforming them from hydrophilic (water-attracting) to hydrophobic (water-repelling). This process, known as silanization, involves the creation of a low-energy surface that reduces the adhesion of liquids and other substances. wikipedia.org The mechanism relies on the reaction of the silane's methoxy groups with hydroxyl groups present on the substrate's surface, while the octyl group, a long hydrocarbon chain, orients away from the surface. wikipedia.org This orientation of the nonpolar octyl chains is responsible for conferring the desired hydrophobicity.

Research has demonstrated the use of formulations containing this compound to create repellent coatings that are slippery and can repel a wide range of materials, including liquids, bacteria, and mineral deposits. epo.org Such surface modification is critical in applications where controlling wettability and adhesion is paramount. For instance, in the context of abrasive grains, surface modification with silanes like this compound can be tailored to create either hydrophobic or hydrophilic properties, depending on the desired interaction with surrounding materials in a composite. google.com The ability to precisely control surface energy allows for the fabrication of advanced materials with tailored surface characteristics for specific industrial applications.

Modification of Glass, Metal, and Ceramic Surfaces with this compound

This compound is effectively used for the surface modification of a wide variety of inorganic substrates, including glass, metals, and ceramics, which typically possess an abundance of surface hydroxyl (-OH) groups. wikipedia.orgepo.org The modification process involves the hydrolysis of the dimethoxy groups in the silane molecule, which then react and form stable, covalent siloxane bonds (Si-O-Si) with the substrate surface. wikipedia.orggoogle.com This creates a durable, chemically bonded layer. epo.org

The result of this surface treatment is a robust coating that alters the substrate's inherent properties. For example, formulations containing this compound can be applied to glass, ceramic, or metal fixtures in a single-step process, which upon drying, forms a bonded layer that significantly enhances repellency. epo.org This method is advantageous for creating durable, water-repellent surfaces on items such as glass windows, mirrors, and ceramic plumbing fixtures. epo.org The modification provides moisture resistance, a crucial property in the electronics industry for enhancing the longevity of components. chemimpex.com Furthermore, surface-modified ceramic particles, treated with silanes, are utilized in creating advanced ceramic coating materials. google.com

| Substrate | Modifying Agent | Outcome of Modification | Industrial Relevance |

| Glass | This compound | Creation of a hydrophobic, repellent surface. epo.org | Automotive windshields, windows, mirrors. epo.org |

| Metal | This compound | Formation of a covalently bonded, slippery coating. epo.orggoogle.com | Plumbing fixtures, reduction of bacterial adhesion. epo.org |

| Ceramics | This compound | Enhanced repellency and moisture resistance. epo.orggoogle.com | Plumbing fixtures, advanced coating materials. epo.orggoogle.com |

Organic-Inorganic Hybrid Materials Incorporating this compound

Synthesis and Properties of Hybrid Polymers from this compound Precursors

This compound serves as a valuable precursor in the synthesis of organic-inorganic hybrid materials, particularly through sol-gel processes. cuny.edusigmaaldrich.com These hybrid polymers combine the properties of both organic components (like processability and flexibility from the octyl group) and inorganic components (like thermal stability from the siloxane network). The synthesis typically involves a multi-step hydrolysis and condensation polymerization. cuny.edu In the first step, an acid catalyst promotes the hydrolysis of alkoxysilane precursors to form linear polymer chains. cuny.edu A subsequent step, often involving a base, promotes cross-linking between these chains, leading to gelation and the formation of a three-dimensional network. cuny.edu

The properties of the resulting hybrid material can be precisely tailored by controlling the types and ratios of the silane precursors. cuny.edu this compound is a di-substituted alkoxysilane, meaning it can act as a chain extender. When co-polymerized with tetra- or tri-substituted silanes, it helps to control the degree of cross-linking, influencing the mechanical properties of the final gel. cuny.edu The incorporation of the organic octyl group via the stable Si-C bond reduces the density of hydrophilic hydroxyl groups on the final material's surface, thereby increasing its hydrophobicity. cuny.edu

| Precursor Type | Example Compound | Role in Hybrid Polymer Synthesis |

| Network Former | Tetraethylorthosilicate (TEOS) | Forms a 3D cross-linked network. cuny.edusigmaaldrich.com |

| Modified Network Former | Methyltriethoxysilane (MTES) | Introduces organic groups while still allowing 3D network formation. cuny.edu |

| Chain Extender | This compound | Controls cross-linking density and introduces specific organic functionality (octyl group). cuny.edu |

Role of this compound in Nanocomposite Systems

In nanocomposite systems, this compound can function as a crucial coupling agent or surface modifier for inorganic fillers. Its bifunctional nature, with hydrolyzable methoxy groups and a non-reactive organic octyl group, allows it to bridge the interface between an inorganic filler (like silica nanoparticles) and an organic polymer matrix. This function is vital for overcoming the inherent incompatibility between hydrophilic inorganic surfaces and hydrophobic polymer matrices.

The silane bonds covalently to the surface of the nanoparticles, while its long octyl chain improves wetting and dispersion within the polymer matrix. This surface modification prevents the aggregation of nanoparticles, leading to a more uniform dispersion and significantly enhancing the mechanical and thermal properties of the resulting nanocomposite material. Research on similar organosilanes shows that the length of the alkyl chain, such as the octyl group in this compound, can be optimized to balance hydrophobicity and steric hindrance, leading to improved performance in the final composite. The use of this compound is noted in applications that may involve nanoparticles. americanelements.com

Applications of this compound-Derived Hybrid Materials in Optoelectronics

Hybrid materials derived from silane precursors are gaining attention for their potential in optoelectronic applications. rsc.org While direct applications of this compound in this field are an emerging area of research, its properties make it a candidate for inclusion in such advanced materials. Organo-metallic compounds like this compound are explored for uses that include solar energy applications. americanelements.com

Research on High-Performance Adhesives and Sealants Containing this compound

This compound is utilized in the formulation of high-performance adhesives and sealants, where it primarily functions as a coupling agent and an adhesion promoter. alibaba.comavantorsciences.com Its role is to create durable bonds between organic sealant or adhesive polymers and inorganic substrates such as glass, metals, and ceramics. chemimpex.comalibaba.com The dimethoxy groups react with the inorganic surface to form strong covalent bonds, while the methyl and octyl groups provide compatibility and entanglement with the polymer base of the sealant. chemimpex.com

This dual functionality leads to a significant improvement in the structural strength and durability of the adhesive or sealant. alibaba.com By enhancing the interfacial adhesion, it improves resistance to moisture and environmental degradation, which is critical for long-term performance in construction and automotive applications. chemimpex.comalibaba.com The incorporation of silanes like this compound into sealant formulations can also improve their thermal stability and flexibility. chemimpex.comalibaba.com

Integration of this compound in Advanced Functional Materials

This compound is a versatile organosilane compound that serves as a critical building block and additive in the development of advanced functional materials. dakenam.comamericanelements.com Its unique molecular structure, featuring two hydrolyzable methoxy groups and a non-hydrolyzable, hydrophobic octyl chain attached to a silicon atom, allows for the precise modification of material properties. scbt.com The primary mechanism of action involves the hydrolysis of the methoxy groups to form reactive silanol (Si-OH) groups. These silanols can then undergo condensation reactions, either with hydroxyl groups on the surface of inorganic substrates or with other silanol groups, to form stable, covalent siloxane (Si-O-Si) bonds. scbt.com This process effectively grafts the hydrophobic octyl group onto a surface or integrates it into a larger material matrix, thereby imparting tailored functionalities.

Detailed research findings indicate that its integration is pivotal in several areas of material science, including surface modification, composite materials, and the synthesis of hybrid organic-inorganic systems.

Surface Modification: this compound is widely employed for the surface modification of various inorganic substrates such as glass, metals, ceramics, and silica nanoparticles. chemimpex.com The process of silylation alters the surface chemistry, most notably rendering hydrophilic surfaces hydrophobic. chemimpex.com The long octyl chain orients away from the substrate, creating a low-energy, water-repellent surface. This is particularly valuable in applications requiring moisture resistance and durability, such as protective coatings and in the electronics industry. chemimpex.com A patent has also described the use of this compound for the hydrophobic surface modification of abrasive grains. google.com

Synthesis of Hybrid Materials: The compound serves as a precursor in sol-gel processes to create organically modified silica (ORMOSIL) gels and other hybrid materials. researchgate.net By participating in hydrolysis and co-condensation reactions with other alkoxysilanes, it allows for the incorporation of organic, hydrophobic character into an inorganic silica network. scbt.comresearchgate.net This enables the synthesis of materials with a unique combination of properties, such as the flexibility and processability of polymers and the durability of glass. A specific laboratory-scale synthesis demonstrates the production of this compound itself through the hydrosilylation of 1-octene (B94956), a reaction catalyzed by platinum single-atom catalysts on titanium dioxide supports, highlighting its role in advanced materials synthesis research. rsc.org

The table below summarizes the key applications and resulting properties from integrating this compound into various materials.

Table 1: Applications of this compound in Functional Materials

| Functional Material | Role of this compound | Resulting Property |

|---|---|---|

| Surface-Modified Substrates (e.g., Glass, Metals, Abrasive Grains) | Surface functionalization agent and coupling agent. chemimpex.comgoogle.com | Hydrophobicity, moisture resistance, enhanced adhesion. chemimpex.com |

| Polymer Nanocomposites | Surface modifier for inorganic fillers (e.g., silica nanoparticles). | Improved filler dispersion, enhanced mechanical strength, increased thermal stability. |

| Advanced Coatings | Additive and precursor for forming protective layers. | Water repellency and improved durability. |

| Organically Modified Gels (ORMOSILs) | Precursor in sol-gel synthesis to form hybrid networks. researchgate.net | Tailored properties combining organic and inorganic characteristics. researchgate.net |

The following table details a specific research finding on the synthesis of the compound for use in material science studies.

Table 2: Research Example - Catalytic Synthesis of this compound

| Category | Details |

|---|---|

| Reaction Type | Hydrosilylation. rsc.org |

| Reactants | 1-octene and Dimethoxymethylsilane (B7823244). rsc.org |

| Catalyst System | Platinum-based single-atom catalysts (Pt-DPTZ SACs) on a Titanium Dioxide (TiO2) support. rsc.org |

| Reaction Conditions | 70 °C in a toluene (B28343) solvent. rsc.org |

| Product | this compound (via anti-Markovnikov addition). rsc.org |

Research in Sol Gel Chemistry and Processing Utilizing Dimethoxy Methyl Octylsilane

Control of Gelation and Network Formation in Dimethoxy(methyl)octylsilane-Derived Gels

The gelation time and the structure of the resulting network in sol-gel systems derived from this compound are strongly influenced by its molecular structure. The presence of the non-hydrolyzable methyl and octyl groups means that this precursor can only form a maximum of two siloxane bonds, acting as a network modifier. When co-polymerized with tetra-functional precursors like TEOS, it can control the cross-linking density of the gel.

The long octyl chain introduces significant steric hindrance, which can slow down the condensation rate. nih.gov This effect allows for better control over the gelation process, potentially leading to more homogeneous and defect-free gels. The steric bulk of the octyl group can also influence the arrangement of the polymer chains, affecting the final network structure.

The interplay between hydrolysis and condensation kinetics is crucial. Under acidic conditions, hydrolysis is generally faster than condensation, leading to weakly branched, polymer-like networks. nih.gov Conversely, under basic conditions, condensation is typically faster, resulting in more particulate or colloidal sols that form denser, more cross-linked gels. The choice of catalyst (acid or base) is therefore a key parameter in controlling the network formation.

Key Factors Influencing Gelation and Network Formation:

| Factor | Influence on Gelation and Network Structure |

| pH | Affects the relative rates of hydrolysis and condensation, influencing the network's morphology (polymeric vs. particulate). |

| Water/Silane (B1218182) Ratio | A higher ratio generally leads to more complete hydrolysis and a more extensively cross-linked network. |

| Solvent | The polarity and viscosity of the solvent can affect reaction rates and the solubility of the growing polymer chains. |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to faster gelation. |

| Concentration of Precursors | Higher concentrations can lead to faster gelation and a denser network. |

Fabrication of Films and Coatings via this compound Sol-Gel Routes

Sol-gel derived films and coatings are a significant application for organosilanes like this compound. These coatings can be applied to various substrates to impart properties such as hydrophobicity, corrosion resistance, and improved mechanical durability. nih.gov The presence of the non-polar methyl and, particularly, the long octyl chains makes this compound an excellent candidate for creating hydrophobic surfaces. gelest.com

The fabrication process typically involves depositing the sol onto a substrate using techniques like dip-coating, spin-coating, or spray-coating. After deposition, the film is subjected to a heat treatment to complete the condensation reactions and remove the solvent, resulting in a dense, stable coating.

The long octyl chains orient themselves at the film-air interface, creating a low-energy surface that repels water. This effect is a well-known strategy for producing superhydrophobic coatings. nih.gov The combination of the nanoscale roughness, which can be controlled by the sol-gel process parameters, and the low surface energy from the organic groups can lead to very high water contact angles.

Typical Steps in Fabricating Sol-Gel Coatings:

Sol Preparation: Hydrolysis and pre-condensation of this compound, often with other precursors.

Substrate Preparation: Cleaning and pre-treatment of the substrate to ensure good adhesion.

Deposition: Application of the sol onto the substrate.

Aging: Allowing the film to rest, during which further condensation and network stiffening can occur.

Drying and Curing: Heat treatment to remove residual solvent and organic by-products and to densify the film.

The final properties of the coating, such as thickness, roughness, and hydrophobicity, can be precisely controlled by adjusting the sol composition and the deposition parameters.

Synthesis of Hybrid Gels and Porous Materials Using this compound

This compound is a valuable precursor for the synthesis of hybrid organic-inorganic gels and porous materials. The incorporation of the organic methyl and octyl groups into the inorganic silica (B1680970) network results in materials with unique properties that are not achievable with purely inorganic precursors. mtak.hu

These hybrid materials can exhibit enhanced flexibility, lower density, and tailored surface chemistry. The long octyl chains can act as a template or porogen during the sol-gel process. As the network forms around these bulky groups, their eventual removal (if desired and possible through thermal treatment, though unlikely for covalently bonded groups) or their presence within the structure can create pores of specific sizes. The covalent attachment of the octyl group, however, more commonly results in a permanently modified, intrinsically porous material with a hydrophobic internal surface.

The synthesis of these materials often involves co-condensing this compound with a network-forming agent like TEOS. By varying the molar ratio of these precursors, the degree of organic modification and, consequently, the properties of the final material can be systematically tuned. For instance, increasing the proportion of this compound would lead to a more hydrophobic and less cross-linked material.

Potential Applications of Hybrid Gels and Porous Materials:

Chromatography: The hydrophobic nature of the octyl-modified silica can be utilized in reversed-phase chromatography.

Sensors: The porous structure and modified surface chemistry can be exploited for the selective adsorption of analytes.

Insulation: The introduction of porosity can lead to materials with low thermal conductivity.

Catalyst Supports: The high surface area and controlled pore structure make them suitable as supports for catalytic nanoparticles.

Influence of this compound on Sol-Gel Material Microstructure

The microstructure of a sol-gel material, including its porosity, particle size, and surface morphology, is significantly influenced by the choice of precursors. The use of this compound has a profound impact on the resulting microstructure.

The presence of the non-hydrolyzable methyl and octyl groups limits the degree of cross-linking, leading to a more open and less dense network structure compared to gels made from tetra-functional silanes alone. mtak.hu The steric hindrance from the bulky octyl group can also prevent the collapse of the porous structure during drying, which is a common issue in sol-gel processing. This can aid in the formation of materials with higher porosity and surface area.

Characterization techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are often used to visualize the microstructure of these materials. Nitrogen adsorption-desorption analysis can provide quantitative information about the surface area, pore volume, and pore size distribution.

Summary of Microstructural Effects:

| Precursor Characteristic | Influence on Microstructure |

| Bifunctionality (two methoxy (B1213986) groups) | Limits cross-linking, leading to a more linear or less branched polymer network. |

| Methyl Group | Contributes to hydrophobicity and can slightly increase steric hindrance. |

| Octyl Group | Significant steric hindrance slows condensation, influences polymer chain packing, and promotes the formation of a more open, porous structure. |

| Co-condensation with TEOS | Allows for tuning of the cross-link density and, therefore, the rigidity and porosity of the final material. |

Research on Catalytic Applications and Processes Involving Dimethoxy Methyl Octylsilane

Dimethoxy(methyl)octylsilane as a Product in Noble Metal-Catalyzed Hydrosilylation

This compound is synthesized via the hydrosilylation reaction, a cornerstone process in organosilicon chemistry. This reaction involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond. In the case of this compound, the synthesis is achieved through the reaction of 1-octene (B94956) with dimethoxymethylsilane (B7823244).

The process is almost exclusively catalyzed by noble metal complexes, with platinum-based catalysts being the most effective and widely used in industrial applications. nbinno.com Prominent examples of these catalysts include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex), which are known for their high activity and efficiency. acs.orgprinceton.edu The reaction results in an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the alkene, yielding the linear n-octyl product, this compound. This regioselectivity is a key advantage of these catalytic systems. acs.org The hydrosilylation of alkenes is a critical technology in the silicones industry, used to manufacture a wide range of products, including surfactants, adhesives, and coatings. acs.orgprinceton.edu

| Reactant 1 | Reactant 2 | Catalyst Type | Product |

|---|---|---|---|

| 1-Octene | Dimethoxymethylsilane | Noble Metal Complex (e.g., Platinum-based) | This compound |

Investigation of Organosilane-Catalyst Interactions in this compound Synthesis

The mechanism of platinum-catalyzed hydrosilylation has been extensively studied to understand the interactions between the organosilane, the alkene, and the metal center. The most widely accepted model for this reaction is the Chalk-Harrod mechanism. nbinno.commdpi.com This mechanism provides a framework for understanding how the catalyst facilitates the formation of the crucial silicon-carbon bond in the synthesis of this compound.

The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The hydrosilane (dimethoxymethylsilane) reacts with the low-valent platinum(0) catalyst, breaking the Si-H bond and forming a platinum(II) intermediate. mdpi.com

Olefin Coordination: The alkene (1-octene) coordinates to the platinum(II) complex.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step is typically rate-determining and dictates the regioselectivity of the reaction, favoring the formation of the terminal, anti-Markovnikov product. acs.orgprinceton.edu

Reductive Elimination: The final product, this compound, is eliminated from the platinum center, regenerating the active platinum(0) catalyst, which can then enter another catalytic cycle. mdpi.com

While the Chalk-Harrod mechanism is a robust model, the reaction can be accompanied by side reactions such as the isomerization of the alkene. princeton.edumdpi.com The formation of platinum colloids or nanoparticles from catalyst decomposition can also influence the reaction pathway and efficiency. mdpi.com Understanding these intricate catalyst-substrate interactions is vital for optimizing reaction conditions to maximize the yield and purity of this compound.

| Stage | Description | Intermediates |

|---|---|---|

| 1. Oxidative Addition | Dimethoxymethylsilane adds to the Pt(0) center. | Pt(II)-hydrido-silyl complex |

| 2. Olefin Coordination | 1-Octene binds to the platinum complex. | Pt(II)-hydrido-silyl-olefin complex |

| 3. Migratory Insertion | 1-Octene inserts into the Pt-H bond, forming a Pt-alkyl bond. | Pt(II)-alkyl-silyl complex |

| 4. Reductive Elimination | The C-Si bond is formed, releasing the product and regenerating the Pt(0) catalyst. | This compound + Pt(0) |

Exploration of this compound Derivatives in Heterogeneous and Homogeneous Catalysis

While this compound is primarily an end-product, its structural motifs are foundational for creating derivatives used in catalysis, particularly in the development of supported catalysts. The principle involves using the alkoxysilane functionality to anchor molecules to a solid support, a process known as immobilization. researchgate.netrsc.org This technique combines the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and recyclability). rsc.org

Derivatives of this compound, or more broadly, long-chain alkylalkoxysilanes, serve as crucial surface modifying agents for inorganic supports like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃). The methoxy (B1213986) groups (-OCH₃) can be hydrolyzed to form reactive silanol (B1196071) (Si-OH) groups. These silanols readily condense with the surface hydroxyl groups of the support, forming stable covalent bonds and grafting the organosilane molecule onto the surface. acs.org

This functionalization can be used in several catalytic contexts: